molecular formula C17H27N3O5 B12604808 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine CAS No. 918481-73-9

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine

Cat. No.: B12604808
CAS No.: 918481-73-9
M. Wt: 353.4 g/mol
InChI Key: OHSMPFXSDZIRJL-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenylmethyl group and a 2-ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with piperazine and 2-ethoxyethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

918481-73-9

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine

InChI

InChI=1S/C17H27N3O5/c1-4-25-10-9-18-5-7-19(8-6-18)13-14-11-16(23-2)17(24-3)12-15(14)20(21)22/h11-12H,4-10,13H2,1-3H3

InChI Key

OHSMPFXSDZIRJL-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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